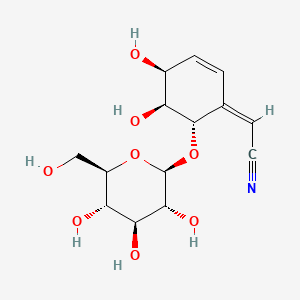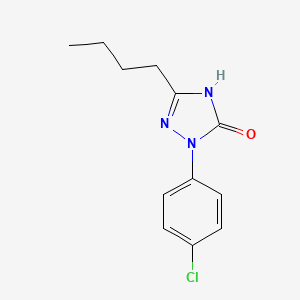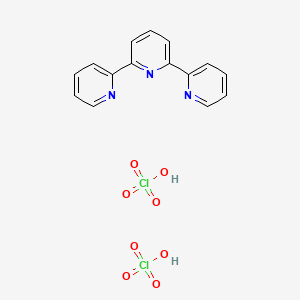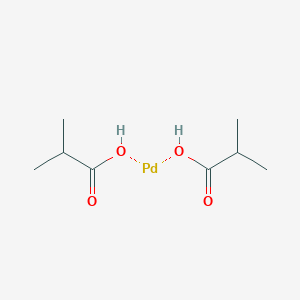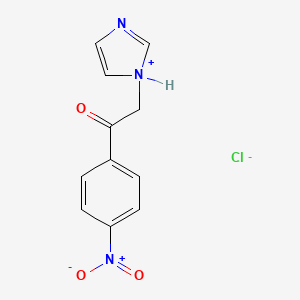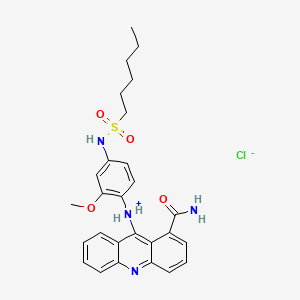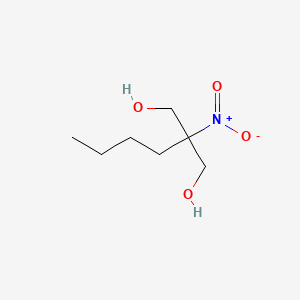
2-Butyl-2-nitro-1,3-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-2-nitro-1,3-propanediol is an organic compound with the molecular formula C7H15NO4. It is a nitro compound derived from 1,3-propanediol, featuring a butyl group and a nitro group attached to the second carbon atom. This compound is known for its versatility in various chemical reactions and applications in scientific research, industry, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Butyl-2-nitro-1,3-propanediol can be synthesized through several methods, including nitration of 2-butyl-1,3-propanediol. The nitration reaction typically involves treating the starting material with a nitrating agent, such as nitric acid, under controlled conditions to introduce the nitro group.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale nitration processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration reaction.
Análisis De Reacciones Químicas
Types of Reactions: 2-Butyl-2-nitro-1,3-propanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the nitro group to an amine group.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The reduction of the nitro group results in the formation of 2-butyl-2-aminopropanediol.
Substitution: Substitution reactions can produce various derivatives of the compound, depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Butyl-2-nitro-1,3-propanediol has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-butyl-2-nitro-1,3-propanediol exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and other biomolecules, influencing metabolic pathways. In drug development, it may act as a precursor or intermediate in the synthesis of active pharmaceutical ingredients.
Molecular Targets and Pathways Involved:
Enzymes: The compound may target specific enzymes involved in metabolic processes.
Pathways: It may influence pathways related to energy production, biosynthesis, and cellular signaling.
Comparación Con Compuestos Similares
2-Ethyl-2-nitro-1,3-propanediol
1,3-Butanediol
2-Methyl-2-nitro-1,3-propanediol
Propiedades
Número CAS |
71027-27-5 |
|---|---|
Fórmula molecular |
C7H15NO4 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
2-butyl-2-nitropropane-1,3-diol |
InChI |
InChI=1S/C7H15NO4/c1-2-3-4-7(5-9,6-10)8(11)12/h9-10H,2-6H2,1H3 |
Clave InChI |
GBGMUNRLSAPQJM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CO)(CO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


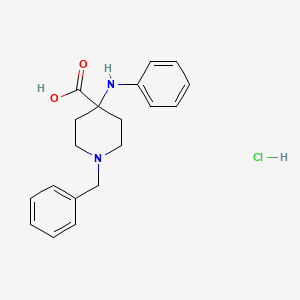
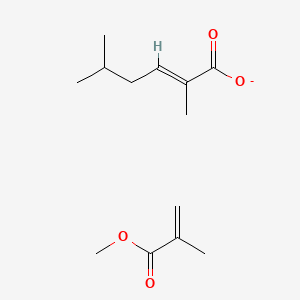
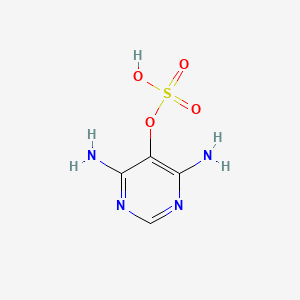

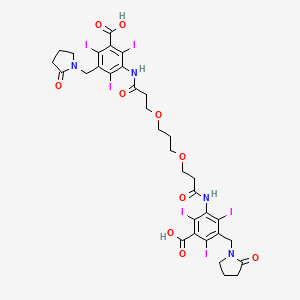
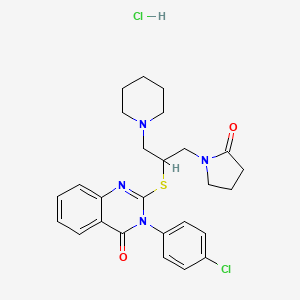
![2-[(4-Methylphenoxy)methyl]pyrrolidine](/img/structure/B15346014.png)
